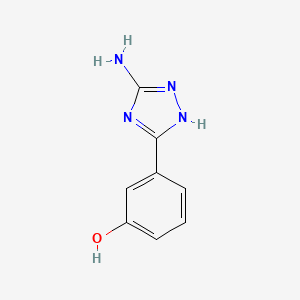

3-(5-amino-4H-1,2,4-triazol-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-2-1-3-6(13)4-5/h1-4,13H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETXSZOIIOLCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol and Its Precursors

Conventional Synthetic Approaches

Conventional methods for the synthesis of 3-(5-amino-4H-1,2,4-triazol-3-yl)phenol and its precursors often involve multi-step procedures that have been well-established in the field of heterocyclic chemistry. These approaches prioritize reliability and are founded on fundamental organic reactions.

Reactions Involving Phenolic Compounds and Triazole Precursors

A primary and direct conventional route to this compound involves the reaction of a phenolic carboxylic acid with a suitable triazole precursor. Specifically, 3-hydroxybenzoic acid serves as the key starting material, providing the phenolic moiety. This is typically reacted with aminoguanidine (B1677879) or its salts (such as aminoguanidine bicarbonate or hydrochloride) under acidic conditions. mdpi.comresearchgate.net The reaction proceeds via the formation of an intermediate acylaminoguanidine, which then undergoes cyclization to form the desired 3-amino-5-(3-hydroxyphenyl)-1,2,4-triazole.

The choice of solvent and reaction conditions can influence the yield and purity of the final product. High temperatures are often required to drive the cyclization step to completion.

Multi-Step Synthesis Strategies

In some instances, a multi-step approach may be employed to synthesize this compound. These strategies can offer greater control over the reaction and may be necessary when dealing with sensitive functional groups. A common multi-step pathway involves the initial conversion of 3-hydroxybenzoic acid to its corresponding acid chloride or ester. This activated intermediate is then reacted with aminoguanidine to form the N-acyl aminoguanidine derivative. chemmethod.com Subsequent heating of this intermediate induces ring closure to yield the 1,2,4-triazole (B32235) core.

Another multi-step strategy could involve the synthesis of a thiosemicarbazide (B42300) intermediate. For example, 3-hydroxybenzohydrazide (B1677109) can be reacted with a source of thiocyanate, followed by S-alkylation and subsequent cyclization with a hydrazine (B178648) derivative to form the triazole ring. chemmethod.com These multi-step approaches, while potentially longer, allow for the isolation and purification of intermediates, which can lead to a higher purity of the final product.

Formation of the 1,2,4-Triazole Core

The cornerstone of synthesizing this compound is the efficient formation of the 1,2,4-triazole ring. A widely utilized method for constructing 3-amino-1,2,4-triazoles is the cyclization of (het)aroylaminoguanidines. researchgate.net In the context of the target molecule, 3-hydroxybenzoyl aminoguanidine would be the key intermediate. This cyclization can be promoted by heat, often in an aqueous medium, which is considered a green chemistry approach. researchgate.net

The reaction of hydrazinopyridine with isothiocyanates to form thiosemicarbazides, followed by in-situ desulfurization, is another established method for creating a fused 3-amino-1,2,4-triazole system, which highlights a general principle applicable to the formation of the triazole core. nih.govresearchgate.net While not a direct synthesis of the target molecule, this illustrates a fundamental approach to triazole ring formation. The direct condensation of carboxylic acids with aminoguanidine remains one of the most straightforward methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net

Modern Synthetic Techniques

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, modern synthetic techniques have been developed. These methods often offer improved yields, reduced reaction times, and are more environmentally benign.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including 1,2,4-triazoles. nih.gov The direct condensation of carboxylic acids with aminoguanidine bicarbonate or hydrochloride can be significantly accelerated under microwave irradiation. mdpi.comresearchgate.net This method allows for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, such as this compound, in a fraction of the time required by conventional heating. mdpi.comnih.gov

The use of sealed reaction vessels in microwave synthesis enables the attainment of high temperatures and pressures, which can dramatically increase reaction rates. mdpi.com This technique is also amenable to the use of greener solvents, such as water, further enhancing its appeal from an environmental perspective. researchgate.net

| Method | Typical Reaction Time | Typical Temperature | Advantages |

|---|---|---|---|

| Conventional Heating | Several hours | >150°C | Well-established, reliable |

| Microwave-Assisted | 5-30 minutes | 180-200°C | Rapid, high yields, energy efficient |

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. nih.gov For the synthesis of 3-amino-1,2,4-triazole derivatives, one-pot methodologies have been developed that streamline the synthetic process. nih.govresearchgate.net

An example of a one-pot approach involves the reaction of a hydrazinopyridine with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in situ to the corresponding 3-amino- chemmethod.comnih.govresearchgate.nettriazolo[4,3-a]pyridine. nih.govresearchgate.net While this example pertains to a fused system, the underlying principle of combining sequential reactions into a single operation can be applied to the synthesis of this compound. A plausible one-pot strategy would involve the in-situ formation of 3-hydroxybenzohydrazide from the corresponding ester, followed by reaction with a suitable reagent to form the triazole ring without isolating the hydrazide intermediate.

| Feature | Description |

|---|---|

| Efficiency | Reduces the number of work-up and purification steps, saving time and resources. |

| Atom Economy | Minimizes waste generation by avoiding the isolation of intermediates. |

| Simplicity | Simplifies the overall synthetic procedure. |

Synthesis of Related Schiff Base Derivatives

The primary amino group on the 1,2,4-triazole ring is a versatile functional group for derivatization. One of the most common transformations is its condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically straightforward and provides a modular approach to a wide array of derivatives.

The synthesis of Schiff bases from aminotriazoles, particularly those bearing a hydroxyphenyl substituent, is well-documented. The general methodology involves the condensation of the 4-amino group of a 1,2,4-triazole-3-thiol with various aromatic aldehydes. nepjol.inforesearchgate.net For instance, the reaction of 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with an appropriate benzaldehyde (B42025) in refluxing absolute ethanol (B145695) for approximately four hours yields the desired Schiff base. tandfonline.comtandfonline.com Maintaining the pH of the reaction mixture between 5 and 6 is often beneficial for the reaction progress. tandfonline.comtandfonline.com This method has been successfully applied to produce a variety of (E)-3-(4-hydroxyphenyl)-4-arylideneamino-1H-1,2,4-triazole-5(4H)-thiones. tandfonline.com

A similar approach is used for the synthesis of Schiff bases from 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol, which is prepared from methyl salicylate. nepjol.inforesearchgate.net The triazole is condensed with desired aldehydes, such as cinnamaldehyde, vanillin, or p-chlorobenzaldehyde, to obtain the corresponding Schiff bases. nepjol.inforesearchgate.net In some procedures, a few drops of a strong acid like concentrated sulfuric acid are added to a hot ethanolic solution of the aldehyde and the aminotriazole to catalyze the condensation. researchgate.net

Facile and efficient methods have also been developed, such as using ultrasound irradiation, which can afford the desired Schiff bases in excellent yields within minutes. nih.gov The reaction involves the condensation of aminotriazoles with a variety of aromatic aldehydes. nih.gov

The following table summarizes representative examples of Schiff base synthesis from aminotriazoles structurally related to this compound.

Table 1: Synthesis of Schiff Base Derivatives from Related Aminotriazoles

| Starting Aminotriazole | Aldehyde | Solvent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | Substituted Benzaldehydes | Absolute Ethanol | Reflux, 4h, pH 5-6 | (E)-3-(4-hydroxyphenyl)-4-(arylideneamino)-1H-1,2,4-triazole-5(4H)-thione | High | tandfonline.comtandfonline.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Vanillin | Ethanol | Hot, vigorous shaking, conc. H₂SO₄ (cat.) | 4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | - | researchgate.net |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | Ethanol | - | 4-(4-Chlorobenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | - | nepjol.info |

Synthetic Utility of the Compound in Preparing Complex Heterocycles

The 1,2,4-triazole ring, particularly when functionalized with both an amino group and a thione (or mercapto) group, serves as a valuable building block for the synthesis of fused heterocyclic systems. The presence of multiple nucleophilic centers allows for cyclization reactions with various bifunctional electrophiles.

A prominent example is the synthesis of the 1,2,4-triazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine ring system. tandfonline.comresearchgate.net The precursor, 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, can be readily cyclized through reaction with α-haloketones. tandfonline.com For instance, reacting the aminotriazole thione with substituted ω-bromoacetophenones in absolute ethanol under reflux conditions leads to the formation of 4-(6-substituted-7H- tandfonline.comnih.govnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazin-3-yl)phenols. tandfonline.comtandfonline.com The reaction proceeds via initial S-alkylation of the thione group by the α-haloketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, resulting in the fused six-membered thiadiazine ring.

This synthetic strategy has been employed to create a series of novel triazolothiadiazines. tandfonline.comresearchgate.net The reaction is quite general and accommodates a range of substituted ω-bromoacetophenones, affording the corresponding fused products in high yields. tandfonline.comtandfonline.com The versatility of this reaction is further demonstrated by the use of other α-halocarbonyl compounds; for example, reaction with 2-bromocyclohexanone (B1249149) yields a tetracyclic product. tandfonline.comtandfonline.com

The aminotriazole scaffold can also be used to construct other fused systems. For example, chloroethynylphosphonates react with 4H-1,2,4-triazole-3-thiols to afford fused thiazolo[3,2-b] tandfonline.comnih.govnih.govtriazolium compounds. semanticscholar.org Additionally, reactions of 5-substituted-4-amino-3-mercapto-1,2,4-triazoles with reagents like 2-bromopropionic acid can lead to the formation of mesoionic compounds, which are precursors to other complex structures. researchgate.net These examples highlight the significant utility of the aminotriazole core, and by extension this compound, as a versatile intermediate for the construction of diverse and complex heterocyclic architectures. frontiersin.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione |

| (E)-3-(4-hydroxyphenyl)-4-arylideneamino-1H-1,2,4-triazole-5(4H)-thione |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol |

| Methyl salicylate |

| Cinnamaldehyde |

| Vanillin |

| p-Chlorobenzaldehyde |

| 4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol |

| 4-(4-Chlorobenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol |

| 3-Amino-1,2,4-triazole |

| 4-(6-substituted-7H- tandfonline.comnih.govnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazin-3-yl)phenol |

| ω-Bromoacetophenones |

| 2-Bromocyclohexanone |

| Chloroethynylphosphonates |

| Thiazolo[3,2-b] tandfonline.comnih.govnih.govtriazolium compounds |

| 5-Substituted-4-amino-3-mercapto-1,2,4-triazoles |

Spectroscopic and Advanced Structural Characterization of 3 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3-(5-amino-4H-1,2,4-triazol-3-yl)phenol is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the phenol (B47542) group, the amino group, and the triazole ring.

For related aminotriazole structures, characteristic vibrational frequencies are well-documented. researchgate.netchemicalbook.com The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200–3600 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amino group are expected to produce two distinct bands in the 3300–3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. mdpi.compreprints.org The N-H bending vibration is usually observed around 1600–1650 cm⁻¹.

The triazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibrations within the heterocyclic ring are typically observed in the 1590–1640 cm⁻¹ region. mdpi.comdergipark.org.trpreprints.org C-N stretching vibrations are expected to appear in the 1250-1350 cm⁻¹ range. nih.gov Aromatic C-H stretching from the phenol ring would be found just above 3000 cm⁻¹, while the C-C stretching within the ring would appear between 1450 and 1600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching (broad) | 3200–3600 |

| Amino N-H | Asymmetric & Symmetric Stretching | 3300–3500 |

| Amino N-H | Bending | 1600–1650 |

| Triazole C=N | Stretching | 1590–1640 |

| Aromatic C=C | Stretching | 1450–1600 |

| Triazole C-N | Stretching | 1250–1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, distinct signals are expected for the protons of the phenol ring, the hydroxyl group, the amino group, and the N-H of the triazole ring. The spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can exchange with labile protons (OH, NH₂, NH).

The phenolic OH proton is expected to appear as a broad singlet at a downfield chemical shift, typically between δ 9.0 and 10.0 ppm, a range characteristic for phenols. dergipark.org.trnih.gov The two protons of the NH₂ group would likely resonate as a broad singlet, with a chemical shift that can vary but is often found in the δ 5.0–6.0 ppm range in similar compounds. mdpi.comdergipark.org.tr The triazole N-H proton is also labile and typically appears as a very broad singlet at a significantly downfield position, often above δ 12.0 ppm. dergipark.org.trufv.br

The aromatic protons on the phenol ring will exhibit a splitting pattern dependent on their substitution. For a 3-substituted phenol, one would expect four distinct signals in the aromatic region (δ 6.5–8.0 ppm), with coupling patterns revealing their relative positions.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 9.0–10.0 | Broad Singlet |

| Aromatic CH | 6.5–8.0 | Multiplets |

| Amino NH₂ | 5.0–6.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would show signals for the two distinct carbons of the triazole ring and the six carbons of the phenol ring.

The carbons of the 1,2,4-triazole (B32235) ring typically resonate at downfield chemical shifts due to the electron-withdrawing effect of the nitrogen atoms. The C-NH₂ (C5) and C-Ar (C3) carbons are expected in the δ 150–170 ppm region, which is consistent with data from related aminotriazole structures. dergipark.org.trufv.brnih.gov

For the phenol ring, the carbon atom attached to the hydroxyl group (C-OH) would appear around δ 155–160 ppm. The carbon attached to the triazole ring would also be downfield, while the other four aromatic carbons would resonate in the typical aromatic region of δ 110–130 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Triazole C3 (C-Ar) | 150–170 |

| Triazole C5 (C-NH₂) | 150–170 |

| Phenolic C-OH | 155–160 |

| Phenolic C-Triazole | 120–135 |

Mass Spectrometry (MS/LC-MS/ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like the target compound. The ESI-MS spectrum, in positive ion mode, would be expected to show a prominent peak for the protonated molecule [M+H]⁺. nih.govnih.govnih.gov For this compound (C₈H₈N₄O), the calculated monoisotopic mass is 176.070 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 177.078. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental formula by measuring the exact mass of this ion. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The triazole and phenol rings are expected to be planar. The dihedral angle between these two rings would be a key structural parameter. In the solid state, the structure would be stabilized by an extensive network of hydrogen bonds involving the amino group, the phenolic hydroxyl group, and the nitrogen atoms of the triazole ring, leading to the formation of complex supramolecular architectures. mdpi.comresearchgate.netnih.gov

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound, with the molecular formula C₈H₈N₄O, the theoretical elemental composition can be calculated. Experimental values obtained for a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin, to validate the compound's identity and purity. mdpi.comdergipark.org.trktu.edu.trnih.gov

Table 4: Theoretical Elemental Composition of this compound (C₈H₈N₄O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 54.54 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 31.81 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.08 |

| Total | | | | 176.179 | 100.00 |

Tautomerism Studies via Spectroscopy

The phenomenon of tautomerism is a critical aspect of the molecular structure of this compound, influencing its chemical and biological properties. The 1,2,4-triazole ring, particularly when substituted with an amino group, can exist in several tautomeric forms due to the migration of a proton. These include annular prototropic tautomers and amino-imino tautomers. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are invaluable tools for investigating the tautomeric equilibrium of this compound in various states.

Research on structurally similar 3-aryl-5-amino-1,2,4-triazoles has established that these compounds primarily exist in a tautomeric equilibrium between two 1H-forms: the 5-amino-3-aryl-1H-1,2,4-triazole and the 3-amino-5-aryl-1H-1,2,4-triazole. curtin.edu.ausciforum.net The 4H-tautomer is generally not observed in either the solid state or in solution. curtin.edu.auresearchgate.net For this compound, the equilibrium would be between the 5-amino-3-(3-hydroxyphenyl)-1H-1,2,4-triazole (Tautomer A) and the 3-amino-5-(3-hydroxyphenyl)-1H-1,2,4-triazole (Tautomer B) forms. Studies consistently show that the 5-amino tautomer (Tautomer A) is electronically preferred and represents the predominant form in the equilibrium. curtin.edu.ausciforum.netrsc.org

NMR spectroscopy is a powerful technique for studying the dynamic equilibrium between tautomers in solution. rsc.org Analysis of both ¹H and ¹³C NMR spectra provides detailed insights into the predominant tautomeric form.

In the ¹³C NMR spectrum, the presence of tautomerism is often indicated by two broad signals corresponding to the C3 and C5 carbons of the triazole ring. This broadening is a result of the rapid proton exchange between the nitrogen atoms of the triazole ring.

The ¹H NMR spectrum provides further evidence. The chemical shifts of the N-H and NH₂ protons can help distinguish between the tautomers. By comparing the spectra of the target compound with N-methylated derivatives, which are "fixed" in a single tautomeric form, researchers can assign the signals to a specific tautomer. jst.go.jp For analogous compounds studied in a polar aprotic solvent like DMSO-d₆, distinct signals for the amino (NH₂) and ring (N-H) protons are observed. The integration and chemical shifts of these signals allow for the estimation of the equilibrium constant (KT) between the major and minor tautomers.

| Signal | Tautomer A (5-amino- form) - Major | Tautomer B (3-amino- form) - Minor | Characteristic Feature |

|---|---|---|---|

| Triazole N-H | ~11.5 - 12.5 | ~11.0 - 12.0 | Broad singlet, position sensitive to substituent and concentration. |

| Amino NH₂ | ~6.0 - 6.5 | ~7.0 - 7.5 | Broad singlet, distinct chemical shift between tautomers. |

| Triazole C5 | ~155 - 160 | ~160 - 165 | Often appear as broad signals in the equilibrium mixture due to rapid exchange. |

| Triazole C3 | ~160 - 165 | ~155 - 160 |

Note: The data presented are representative values based on studies of analogous 3-aryl-5-amino-1,2,4-triazoles and are intended to be illustrative for this compound.

UV-Vis spectroscopy complements NMR studies by providing information about the electronic transitions within the molecule, which differ between tautomers. The investigation involves comparing the absorption spectrum of this compound with the spectra of its N-methylated derivatives, which serve as models for the individual tautomeric forms. jst.go.jp Each tautomer possesses a unique conjugated system, leading to distinct absorption maxima (λmax). The spectrum of the compound in equilibrium is a composite of the spectra of the individual tautomers, with the predominant tautomer making the largest contribution.

| Tautomer | Expected λmax (nm) | Rationale |

|---|---|---|

| Tautomer A (5-amino- form) | ~260 - 280 | Corresponds to the π → π* transitions of the conjugated system in the major tautomer. |

| Tautomer B (3-amino- form) | Slightly different λmax | Alteration in the chromophore system leads to a shift in absorption wavelength. |

Note: These values are hypothetical and based on the general principles of UV-Vis spectroscopy as applied to tautomeric heterocyclic systems.

The combined spectroscopic evidence from NMR and UV-Vis studies strongly indicates that for 3,5-disubstituted 1,2,4-triazoles like this compound, the tautomeric equilibrium in solution is dominated by the 1H-form, specifically the 5-amino-3-aryl tautomer. This preference is driven by the electronic effects of the substituents on the stability of the triazole ring.

Computational and Theoretical Studies on 3 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 3-(5-amino-4H-1,2,4-triazol-3-yl)phenol, offering a balance between accuracy and computational cost.

Geometrical optimization is a fundamental step in computational chemistry, aiming to find the minimum energy arrangement of atoms in a molecule. For this compound, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional structure. irjweb.comacs.org This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. acs.org The optimized geometry provides a realistic model for the compound's conformation in the gas phase, which can be compared with experimental data if available. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(triazole)-C(phenol) | ~1.48 Å |

| Bond Length | C(triazole)-N(amino) | ~1.35 Å |

| Bond Length | N-N (in triazole) | ~1.38 Å |

| Bond Length | C=N (in triazole) | ~1.31 Å |

| Bond Angle | C-N-N (in triazole) | ~108° |

| Bond Angle | N-C-N (in triazole) | ~115° |

| Dihedral Angle | Triazole-Phenol | ~20-40° |

DFT calculations are invaluable for elucidating the electronic characteristics of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Other electronic properties, such as ionization potential, electron affinity, electronegativity, and global hardness, can also be computed to provide a comprehensive understanding of the molecule's electronic behavior. irjweb.comjmess.org Molecular Electrostatic Potential (MEP) maps are another useful output, visualizing the charge distribution across the molecule and highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. irjweb.comjmess.org

Furthermore, computational methods can predict various spectral features. schrodinger.com Vibrational frequencies can be calculated and correlated with experimental Infrared (IR) spectra to aid in the assignment of characteristic absorption bands. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for experimental structural elucidation. nih.govuncw.eduresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), correlating electronic transitions with observed absorption wavelengths. researchgate.netmdpi.com

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 - 4.5 D | Measures overall polarity of the molecule |

| Ionization Potential | ~ 6.2 eV | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 eV | Energy released when an electron is added |

The 1,2,4-triazole (B32235) ring system is known for exhibiting tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, several tautomeric forms are possible due to the migration of a proton between the nitrogen atoms of the triazole ring (annular tautomerism) and between the exocyclic amino group and a ring nitrogen (amino-imino tautomerism).

The primary annular tautomers include the 1H, 2H, and 4H forms. Computational studies on 3-amino-1,2,4-triazole have shown that the 1H and 2H tautomers are nearly isoenergetic in the gas phase, while the 4H tautomer is significantly less stable. rsc.orgijsr.net DFT calculations can precisely quantify the relative energies (ΔE) and Gibbs free energies (ΔG) of these tautomers. By comparing these energies, the most stable tautomer and the equilibrium population of each form can be predicted under different conditions (e.g., gas phase vs. solvent). rsc.orgacs.orgscribd.com Solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent, which can significantly influence tautomeric preference. acs.org For instance, polar solvents may preferentially stabilize more polar tautomers. acs.org

Figure 1. Potential tautomeric forms of 3-(5-amino-1,2,4-triazol-3-yl)phenol.

Table 3: Hypothetical Relative Stabilities of Tautomers in Gas Phase (kcal/mol)

| Tautomer | Relative Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

| 1H-amino | 0.8 | 0.7 |

| 2H-amino | 0.0 (Reference) | 0.0 (Reference) |

| 4H-amino | 7.5 | 7.3 |

| 1H-imino | 15.2 | 15.0 |

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. cal-tek.eu This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. ekb.eg

In a molecular docking study, this compound would be treated as a flexible ligand, and its interactions within the binding site of a target protein would be evaluated. The simulation generates multiple possible binding poses and ranks them using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). rjptonline.org A more negative score typically indicates a more favorable binding interaction.

The analysis of the best-ranked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for biological activity and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH groups on the ligand) and acceptors (like oxygen or nitrogen atoms on protein residues).

Hydrophobic Interactions: Occur between the nonpolar phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket.

Pi-Pi Stacking: An interaction between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

By identifying these key interactions, researchers can understand the structural basis for the compound's affinity and selectivity for a particular target. researchgate.net

The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous drugs with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. ijcrcps.comnih.gov Based on the activities of structurally similar compounds, molecular docking studies for this compound would likely focus on protein targets implicated in these therapeutic areas.

Potential protein targets for docking studies include:

Kinases: Many triazole derivatives are known to be kinase inhibitors. Docking could be performed against targets like c-Kit tyrosine kinase, Protein Kinase B (Akt), or Epidermal Growth Factor Receptor (EGFR) to investigate potential anticancer activity. nih.govsemanticscholar.org

Microbial Enzymes: To explore antimicrobial potential, docking could target enzymes essential for bacterial or fungal survival, such as 14α-demethylase (CYP51), dihydrofolate reductase, or thymidine (B127349) phosphorylase. rjptonline.orgnih.gov

Other Enzymes: Targets like superoxide (B77818) dismutase could be explored to assess potential antioxidant activity. eurekaselect.com

These docking simulations help to prioritize which biological pathways the compound is most likely to modulate, providing a rationale for subsequent in vitro and in vivo testing. pensoft.net

Table 4: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Protein Kinase B (Akt1) | -8.5 | Lys179, Glu234 | Hydrogen Bond with triazole N, amino H |

| Val164, Leu264 | Hydrophobic interaction with phenol (B47542) ring | ||

| Phe293 | Pi-Pi Stacking with phenol ring | ||

| c-Kit Tyrosine Kinase | -7.9 | Cys673, Glu671 | Hydrogen Bond with phenol OH, amino group |

| Val668, Leu799 | Hydrophobic interaction with phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR model would aim to predict its biological activity based on a set of calculated molecular descriptors.

The development of a robust QSAR model for a series of 1,2,4-triazole derivatives, including our target compound, would typically involve several key steps. Initially, the two-dimensional (2D) or three-dimensional (3D) structures of the molecules are generated and optimized using computational chemistry software. Following this, a wide array of molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, electrostatic, quantum-chemical, or thermodynamic.

For instance, in a study on 1,2,4-triazole derivatives, descriptors such as the lowest unoccupied molecular orbital (LUMO) energy (E-LUMO), the logarithm of the partition coefficient (log P), and molar refractivity (MR) were used to establish a correlation with their biological activity. researchgate.netasianpubs.org Another study on substituted 1,2,4-triazole derivatives with anticancer potential utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method, which is a 3D-QSAR technique. nih.govresearchgate.net This approach considers the steric and electrostatic fields around the molecules.

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms. nih.gov Once the descriptors are chosen, a mathematical model is constructed using techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis. leidenuniv.nlrsc.org The predictive power of the resulting QSAR model is then rigorously evaluated through internal and external validation methods. nih.govresearchgate.net

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Hydrophobicity | log P | Logarithm of the octanol-water partition coefficient |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule |

| Thermodynamic | Heat of Formation (DELH) | The change in enthalpy during the formation of the compound |

| Parameter | Value | Description |

|---|---|---|

| r² | 0.8713 | Squared correlation coefficient, indicating the goodness of fit |

| q² | 0.2129 | Cross-validated correlation coefficient, a measure of internal predictivity |

| pred_r² | 0.8417 | Correlation coefficient for the external test set, a measure of external predictivity |

Analysis of Charge Transfer and Electronic Structure (e.g., NBO Analysis)

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and intramolecular charge transfer (ICT) within a molecule.

For this compound, an NBO analysis would provide a detailed picture of the electron density distribution across the molecule. This includes the natural atomic charges on each atom, which can reveal the most electron-rich and electron-poor regions. Such information is crucial for understanding how the molecule might interact with a biological receptor through electrostatic interactions or hydrogen bonding.

Furthermore, NBO analysis can elucidate the nature of the chemical bonds and quantify the delocalization of electron density through hyperconjugative interactions. In a study of 1,2,4-triazole derivatives, NBO analysis revealed significant intramolecular charge transfer. researchgate.net The analysis of the second-order perturbation energies (E(2)) in the NBO basis indicates the strength of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, interactions between the lone pair orbitals of the nitrogen atoms in the triazole ring and the antibonding orbitals of adjacent bonds would be of particular interest.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key to understanding the electronic properties. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. In studies of triazole derivatives, the HOMO and LUMO distributions are often analyzed to understand charge transfer characteristics. nih.govnih.gov For this compound, one would expect the HOMO to be located primarily on the electron-rich phenol and amino groups, while the LUMO might be distributed over the triazole ring.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π(C3-N4) | 18.5 | Lone pair to antibonding pi-orbital |

| π(C5-N1) | π(N2-C3) | 25.2 | Pi-bond to antibonding pi-orbital |

Biological Activities and Pharmacological Potential of 3 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol Analogues in Vitro Studies

Antioxidant Activity Investigations

The antioxidant potential of 3-(5-amino-4H-1,2,4-triazol-3-yl)phenol analogues has been explored through various in vitro assays, demonstrating their capacity to counteract oxidative stress. The presence of a phenolic hydroxyl group in these molecules is believed to contribute significantly to their antioxidant effects.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Analogues of this compound have been evaluated for their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Studies on phenolic 1,2,4-triazole-3-thiones have shown that these compounds are potent DPPH radical scavengers. The position of the hydroxyl group on the phenyl ring is a crucial determinant of the antioxidant activity, with ortho- and para-hydroxyl groups being essential for high antioxidant potential due to resonance stabilization of the resulting phenoxyl radical.

One study synthesized a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and evaluated their antioxidant activity using the DPPH assay. Among the tested compounds, a derivative with a 4-bromobenzaldehyde moiety (compound 5b) was found to be the most active, exhibiting an IC50 value of 5.84 µg/ml, which was comparable to the standard antioxidant, ascorbic acid ijbpsa.com.

| Compound/Analogue | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | 5.84 µg/ml | Not Reported | ijbpsa.com |

| Phenolic 1,2,4-triazole-3-thiones | Potent Scavengers | Not Reported |

Metal Chelating and Reducing Power Assays

The ability of this compound analogues to chelate metal ions and reduce ferric ions has also been investigated. The study of 3-amino-1,2,4-triazole derivatives revealed a high capacity for removing various heavy metal ions, including Pb2+, Cd2+, Ca2+, Mg2+, Fe3+, Cr3+, and Al3+, with removal rates in the range of 42%–60% nih.govresearchgate.net. This suggests that the triazole ring and its functional groups can effectively bind to metal ions, a key mechanism in preventing metal-induced oxidative stress.

Furthermore, a study on a 1,2,4-triazole (B32235) derivative containing a 2-methylphenol moiety demonstrated its antioxidant capacity through the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+), indicating its electron-donating capacity. The presence of the phenolic group is thought to be a key contributor to this reducing power.

Antimicrobial Properties

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The 1,2,4-triazole nucleus is a well-established pharmacophore in many antimicrobial drugs.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)

Several studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives against a range of pathogenic bacteria. For instance, a study on ciprofloxacin-triazole hybrids found that the presence of a hydroxyphenyl fragment at the C-3 position of the 1,2,4-triazole ring resulted in the most favorable antibacterial effect nih.gov. Another study synthesized Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and found them to exhibit strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with some derivatives showing activity superior or comparable to the standard drug streptomycin. However, these compounds did not show activity against the Gram-negative bacterium Escherichia coli researchgate.net.

In a separate investigation, a series of 3-amino-1,2,4-triazole derivatives were synthesized and tested against various bacterial strains. One of the compounds, E10, showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli nih.govresearchgate.net.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin-triazole hybrid with hydroxyphenyl fragment | Various | Favorable activity | nih.gov |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong activity | researchgate.net |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Escherichia coli | No activity | researchgate.net |

| 3-Amino-1,2,4-triazole derivative (E10) | Staphylococcus aureus | 16 | nih.govresearchgate.net |

| 3-Amino-1,2,4-triazole derivative (E10) | Escherichia coli | 32 | nih.govresearchgate.net |

Antifungal Efficacy (e.g., against specific fungal pathogens)

The antifungal properties of 1,2,4-triazole analogues are well-documented, with many clinically used antifungal drugs containing this heterocyclic core. Research on novel 1,2,4-triazole derivatives has shown promising activity against various fungal pathogens.

A study on Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. However, no activity was observed against Candida albicans or Aspergillus niger in this particular study researchgate.net. In contrast, other research has shown that certain 1,2,4-triazole derivatives are effective against Candida albicans. For example, a compound denoted as 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited a potent MIC value of 0.39 μg/mL against Candida albicans nih.gov.

| Compound/Analogue | Fungal Pathogen | MIC (µg/mL) | Reference |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong activity | researchgate.net |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | No activity | researchgate.net |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aspergillus niger | No activity | researchgate.net |

| 5-(Benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 | nih.gov |

Biofilm Inhibition Studies

Bacterial biofilms pose a significant challenge in the treatment of infections due to their increased resistance to antimicrobial agents. Several studies have investigated the potential of triazole derivatives to inhibit biofilm formation.

One study on 3-amino-1,2,4-triazole derivatives found that a specific compound, E10, exhibited a good anti-biofilm effect against Staphylococcus aureus nih.govresearchgate.net. Another study highlighted that triazole derivatives containing a benzyloxyphenyl isoxazole side chain demonstrated notable inhibitory properties against the production of biofilms by Candida albicans nih.gov. Phenolic compounds, in general, have been discussed as active components in the inhibition of biofilms of various bacterial species nih.gov. The mechanism of action is thought to involve the disruption of the extracellular matrix formation nih.gov.

Enzyme Inhibition Studies

The unique structural characteristics of 1,2,4-triazole derivatives, including their hydrogen-bonding capacity and dipole character, make them effective inhibitors of various enzymes. d-nb.info

Tyrosinase Inhibition Kinetics and Mechanisms

Analogues of the 1,2,4-triazole scaffold have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibitory activity of these compounds is often attributed to their structural similarity to the enzyme's natural substrates and their ability to chelate copper ions within the enzyme's active site.

Kinetic studies have revealed that these analogues can exhibit various modes of inhibition, including competitive, uncompetitive, or mixed-type inhibition. For instance, a novel series of 2-(4,5-disubstituted-1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory potential. One of the most potent compounds in this series, compound 9k , demonstrated an IC₅₀ value of 0.0048 µM, which is approximately 3500 times more active than the standard inhibitor, kojic acid (IC₅₀ = 16.8320 µM). nih.gov Molecular docking and dynamic simulation studies suggested that the high activity of this compound is due to its specific interactions within the enzyme's active site. nih.gov

The mechanism often involves the interaction of the triazole ring with the catalytic residues of the enzyme. The structural flexibility of the 1,2,4-triazole scaffold allows for the synthesis of a diverse library of compounds, enabling systematic structure-activity relationship (SAR) studies to optimize inhibitory potency. ijmtlm.org

Table 1: Tyrosinase Inhibitory Activity of Selected 1,2,4-Triazole Analogues

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Compound 9k | 0.0048 ± 0.0016 | Not Specified | nih.gov |

| Kojic Acid (Standard) | 16.8320 ± 1.1600 | Not Specified | nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Inhibition of Kinases, Demethylases, and Chitinases

The 1,2,4-triazole scaffold is a privileged structure in the development of various enzyme inhibitors, including those targeting kinases, demethylases, and chitinases.

Kinase Inhibition: Derivatives of 1,2,4-triazole have shown significant potential as kinase inhibitors, which are crucial targets in cancer therapy. Certain 1,2,4-triazolone analogues have exhibited excellent inhibitory activity against c-Met kinase, with IC₅₀ values in the nanomolar range. nih.gov For example, specific compounds showed significant cytotoxicity against various cancer cell lines, including HT-29 (colon), H460 (lung), A549 (lung), and MKN-45 (gastric), with IC₅₀ values as low as 0.031 µM. nih.gov The versatility of the triazole ring allows it to interact with key residues in the kinase domain, leading to potent inhibition. cup.edu.in

Demethylase Inhibition: Triazole derivatives, particularly azoles, are well-known inhibitors of the sterol 14α-demethylase enzyme (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. frontiersin.orgresearchgate.net This inhibition is the primary mechanism of action for many azole antifungal drugs. researchgate.net In vitro studies have demonstrated that novel triazole derivatives can inhibit ergosterol production by over 90% in both drug-susceptible and resistant strains of Candida albicans. nih.gov This activity is often correlated with the downregulation of the ERG11 gene, which encodes for the demethylase enzyme. nih.gov Molecular docking studies have shown that the triazole ring interacts with the heme iron in the enzyme's active site, while other parts of the molecule form hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues. frontiersin.orgnih.gov

Chitinase Inhibition: While direct studies on this compound analogues as chitinase inhibitors are limited, the broader class of heterocyclic compounds is being explored for this activity. Chitinases and chitin synthases are essential enzymes for fungal cell wall integrity and insect molting, making them attractive targets for antifungal and insecticidal agents. mdpi.com Research into chitin deacetylase (CDA) inhibitors has identified compounds through structure-based virtual screening that show significant in vitro inhibition. jmb.or.krnih.gov For example, one screened compound exhibited competitive inhibition against CDA, suggesting it binds to the active site and prevents substrate binding. nih.gov This highlights the potential for designing triazole-based analogues to target these related enzymes.

SrtA Inhibition Studies

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring virulence factors to the cell wall. As such, inhibitors of SrtA are considered promising anti-virulence agents. While research into SrtA inhibitors has explored various chemical scaffolds, including flavonoids, quinones, and cinnamic acid derivatives, specific studies focusing on this compound analogues are not extensively documented in the available literature. nih.gov However, the broader class of triazolothiadiazoles has been investigated, indicating that heterocyclic structures containing the triazole moiety are of interest in targeting this enzyme. nih.gov The development of peptidomimetic inhibitors based on the SrtA recognition sequence often incorporates stable amide-bond surrogates like 1,2,3-triazoles, suggesting that the triazole ring can be a key structural element in designing effective SrtA inhibitors. nih.gov

Other Reported Biological Activities (In Vitro)

Beyond enzyme inhibition, analogues of this compound have been investigated for a range of other pharmacological effects in in vitro settings.

Analgesic and Antipyretic Effects

The 1,2,4-triazole nucleus is a common feature in compounds designed to have analgesic properties. nih.govuran.ua In vitro and in vivo models are commonly used to screen for these activities. For instance, the acetic acid-induced writhing test and the hot plate method are standard assays to evaluate analgesic potential. nih.gov Studies on various 1,2,4-triazole derivatives have shown that compounds with specific substitutions (such as chloro, nitro, methoxy, and hydroxy groups) exhibit excellent analgesic activity. nih.gov One study reported that a 1,2,4-triazole derivative, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl)ethanol, showed a significant reduction in acetic acid-induced writhing (83%) compared to the standard drug ibuprofen (71.5%). d-nb.info The combination of the 1,2,4-triazole core with other heterocyclic systems like pyrazole has also been shown to yield compounds with significant antinociceptive activity in experimental models. zsmu.edu.ua

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine levels. nih.govmdpi.com

In vitro studies have shown that certain 1,2,4-triazole derivatives are potent inhibitors of COX enzymes. For example, some 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids demonstrated significant inhibition of COX-1 (around 50%) and COX-2 (around 70%), comparable to the standard drug celecoxib. mdpi.com Other studies have synthesized derivatives that show good inhibitory activity against the COX-2 isoenzyme with favorable selectivity over COX-1. mdpi.com Furthermore, some analogues have been shown to decrease the levels of inflammatory cytokines such as TNF-α and IFN-γ in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures, indicating an immunomodulatory effect. nih.gov

Table 2: Investigated Biological Activities of 1,2,4-Triazole Analogues

| Activity | Assay / Target | Key Findings | References |

|---|---|---|---|

| Analgesic | Acetic acid-induced writhing | Significant reduction in writhing; some compounds superior to standard drugs. | nih.gov, d-nb.info |

| Analgesic | Hot plate method | Increased pain threshold observed for several derivatives. | nih.gov |

| Anti-inflammatory | COX-1/COX-2 Inhibition | Potent inhibition of both enzymes, with some analogues showing COX-2 selectivity. | mdpi.com |

| Anti-inflammatory | Cytokine Release (PBMCs) | Decreased levels of pro-inflammatory cytokines (TNF-α, IFN-γ). | nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Neuroprotective Effects

The therapeutic potential of 1,2,4-triazole derivatives extends to the field of neuroprotection. While specific in vitro studies on the neuroprotective effects of this compound are not extensively detailed in the reviewed literature, the broader class of triazole compounds has been recognized for its neuroprotective capabilities. researchgate.net Research into various analogues has shown promise in mitigating neuronal damage. For instance, studies on different chemical aggressors are used to model neurodegenerative diseases in vitro, such as using 1-methyl-4-phenylpyridinium (MPP+) to mimic Parkinson's Disease or iron (III) to simulate iron overload conditions. nih.gov The exploration of triazole derivatives in this context is aimed at identifying compounds that can protect neuronal cells from such cytotoxic insults. nih.gov Further investigation into analogues of this compound is warranted to delineate their specific mechanisms and potential for treating neurodegenerative disorders.

Anticancer Properties (as reported for general triazole derivatives)

Triazole derivatives are a significant class of heterocyclic compounds widely investigated for their anticancer activities. dergipark.org.tr Their mechanisms of action are diverse and include the inhibition of various enzyme systems crucial for cancer cell proliferation and survival. dergipark.org.tr In vitro studies have demonstrated the efficacy of novel 1,2,3- and 1,2,4-triazole derivatives against a range of human cancer cell lines.

Research has shown that certain bis-triazole compounds exhibit selective cytotoxicity, with GI50 (50% growth inhibition) and LC50 (50% lethal concentration) values in the sub-micromolar range against human melanoma, ovarian, CNS, and colon cancer cell lines. nih.gov For example, one study synthesized twenty-two new triazole derivatives of andrographolide, with several compounds showing improved antiproliferative activity compared to the parent compound. mdpi.com Derivative 12 from this series was found to induce G2/M cell cycle arrest and apoptosis in a concentration-dependent manner in PANC-1 human pancreatic cancer cells. mdpi.com Similarly, Schiff bases derived from 3-amino-1H-1,2,4-triazole demonstrated effective anticancer activity against HEPG2, HCT-116, and MCF-7 cell lines, inducing apoptosis in MCF-7 cells. ekb.eg

The antiproliferative activity of these compounds is often quantified by their IC50 values, as detailed in the table below.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Andrographolide-triazole derivative 9 | PANC-1 | 1.8 - 3.0 | mdpi.com |

| Andrographolide-triazole derivative 12 | PANC-1 | Not specified | mdpi.com |

| Andrographolide-triazole derivative 14 | PANC-1 | 1.8 - 3.0 | mdpi.com |

| Andrographolide-triazole derivative 16 | PANC-1 | 1.8 - 3.0 | mdpi.com |

| Andrographolide-triazole derivative 17 | PANC-1 | 1.8 - 3.0 | mdpi.com |

| Andrographolide-triazole derivatives | HCT116 | 1.2 - 4.8 | mdpi.com |

| Andrographolide-triazole derivatives | A375 | 0.9 - 3.6 | mdpi.com |

| Andrographolide-triazole derivatives | MCF-7 | 3.8 - 11.0 | mdpi.com |

| Thymol-based 1,2,3-triazole hybrid 24 | MCF-7 | 6.17 | dergipark.org.tr |

| Thymol-based 1,2,3-triazole hybrid 24 | MDA-MB-231 | 10.52 | dergipark.org.tr |

| 1,2,3-triazole-1,3,4-oxadiazole hybrid 22 | MCF-7 | 5.8 | dergipark.org.tr |

| 1,2,3-triazole-1,3,4-oxadiazole hybrid 23 | MCF-7 | 1.26 | dergipark.org.tr |

| Phosphonate 1,2,3-triazole derivative 8 | HT-1080 | 15.13 | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative 8 | A-549 | 21.25 | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative 8 | MCF-7 | 18.06 | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative 8 | MDA-MB-231 | 16.32 | biointerfaceresearch.com |

Antiviral Properties (as reported for general triazole derivatives)

The 1,2,4-triazole nucleus is a key structural component in many compounds with potent antiviral activity. nuft.edu.uabohrium.com These derivatives are recognized for their favorable pharmacokinetic properties, low toxicity, and resistance to metabolic degradation. nuft.edu.uabohrium.com Their broad-spectrum antiviral activity has been demonstrated against both RNA and DNA viruses. researchgate.net

For instance, certain 1,4-disubstituted-1,2,3-triazole derivatives have shown promising activity against the Chikungunya virus (CHIKV). nih.gov One compound, in particular, exhibited an effective concentration (EC50) of 28.6 µM and a selectivity index (SI) of 36.9, indicating a good balance of efficacy and safety in vitro. nih.gov Further studies revealed that these derivatives can act at different stages of the viral replication cycle, with some inhibiting virus entry and others blocking virus release. nih.gov

The versatility of the triazole scaffold is also evident in its application as a bioisostere for amide, ester, or carboxyl groups, which has led to the development of analogues of known antiviral drugs like Ribavirin and Acyclovir. nuft.edu.uabohrium.com Isosteric analogues of Acyclovir containing a 1,2,4-triazole ring have shown activity against herpes simplex type 1 virus. bohrium.com Similarly, triazole-based pharmacophores are being explored as potential agents against SARS-CoV-2, with some quinolone–triazole conjugates demonstrating high antiviral activity and a significant selectivity index. nih.gov

Catalase Inhibition

Certain aminotriazole compounds are known inhibitors of catalase, an essential antioxidant enzyme that decomposes hydrogen peroxide. nih.govnih.gov The compound 3-amino-1,2,4-triazole is a well-documented inhibitor of catalase. nih.govnih.gov Studies on analogues such as 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) have further elucidated this inhibitory activity.

In a study investigating the effect of ATZc on human erythrocyte catalase, it was found that the compound's inhibitory potential is pH-dependent. The strongest inhibition was observed at a physiological pH of 7.5, with an IC50 value of 23.21 µM. In contrast, the weakest inhibition occurred at a more acidic pH of 5.5, with an IC50 value of 49.01 µM. dntb.gov.ua This demonstrates that environmental pH can significantly influence the interaction between triazole-based inhibitors and the catalase enzyme.

Coordination Chemistry and Biological Activity of Metal Complexes

Synthesis and Characterization of Metal Chelates

The this compound structure and its analogues, particularly those containing thiol groups, are effective ligands for the formation of metal complexes. These triazole derivatives can act as bidentate or tridentate ligands, coordinating with various transition metal ions such as Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Cr(III), Fe(III), and Co(III). nih.goveajournals.org

The synthesis of these metal chelates is typically achieved by reacting the triazole ligand with the corresponding metal salts in an alcoholic medium. nih.gov The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques. Infrared (FTIR) spectroscopy is used to identify the coordination sites, often revealing that the ligand coordinates through the sulfur atom of the thiol group and a nitrogen atom from either the amino group or the triazole ring, leading to the formation of a stable five-membered chelate ring. nih.goveajournals.orgresearchgate.net Further characterization is performed using UV-visible spectroscopy, nuclear magnetic resonance (¹H and ¹³C NMR), and magnetic susceptibility measurements to determine the geometry of the complexes, which can range from tetrahedral to square planar or octahedral. nih.goveajournals.org

Enhanced Biological Activity Upon Metal Chelation

The formation of metal complexes with triazole-based ligands can significantly enhance the biological activity of the parent compound. This potentiation is a well-documented phenomenon in medicinal chemistry, where chelation can improve the pharmacological properties of a ligand.

Studies on metal complexes of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown that the resulting chelates possess notable antimicrobial properties. researchgate.net For example, complexes of a 4-{[(Z)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol ligand with metals such as Cr(III), Fe(III), Co(III), Ni(II), and Cu(II) were screened for antibacterial activity against E. coli and Staphylococcus aureus. The results indicated positive inhibition zones for both the ligand and its metal complexes, suggesting that coordination to a metal center can modulate biological efficacy. eajournals.org Similarly, the anticancer efficacy of newly synthesized triazole-metal complexes has been assessed against breast cancer cell lines, indicating that metal chelation is a viable strategy for developing novel therapeutic agents.

Proposed Mechanisms of Metal Complex Action

The biological and pharmacological activities of this compound and its analogues are significantly influenced by their coordination with transition metal ions. The formation of metal complexes can enhance the therapeutic potential of the parent triazole ligand. The mechanism of action is primarily dictated by the coordination chemistry of the ligand with the metal center, including the specific donor atoms involved, the resulting geometry of the complex, and the nature of the metal ion itself.

Analogues of this compound, particularly those existing in their thiol/thione tautomeric form, are effective coordinating ligands. They possess multiple potential donor sites for coordination with metal ions, including the sulfur atom of the thiol group, the nitrogen atoms of the triazole ring, and the nitrogen of the primary amino group. nih.gov

Coordination and Chelation:

Spectroscopic and analytical studies of metal complexes with various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol analogues reveal that these ligands typically act in a bidentate or tridentate fashion.

Bidentate Coordination: In many complexes involving metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II), the triazole ligand coordinates as a bidentate agent. nih.govresearchgate.net Chelation commonly occurs through the deprotonated sulfur atom of the thiol group and the exocyclic nitrogen atom of the 4-amino group. nih.gov This mode of coordination results in the formation of a stable five-membered chelate ring, which is thermodynamically favorable. researchgate.net Evidence for this coordination is supported by FT-IR spectroscopy, which shows the disappearance of the S-H stretching band and shifts in the NH2 band frequencies upon complexation. Furthermore, ¹H NMR data confirms complexation through the downfield shift of the NH2 signal and the absence of the SH proton signal that is present in the free ligand.

Tridentate Coordination: In Schiff base derivatives of these triazole analogues, the ligand can act as a tridentate agent. For instance, Schiff bases formed from the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives coordinate to metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) via the deprotonated phenolic oxygen, the azomethine nitrogen, and the deprotonated thiol sulfur atom. nih.gov This tridentate chelation further enhances the stability of the resulting metal complexes.

The formation of these stable chelate complexes is a crucial aspect of their mechanism. Chelation can increase the lipophilicity of the molecule, facilitating its transport across biological membranes and enhancing its ability to reach target sites.

Molecular Geometry:

The coordination of the triazole ligand to the metal ion results in complexes with distinct geometries, which play a vital role in their biological activity. The geometry is influenced by the metal ion's nature, its oxidation state, and the ligand-to-metal ratio.

Based on spectral and magnetic susceptibility data, various geometries have been proposed for these metal complexes:

Tetrahedral Geometry: Complexes of Ni(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been suggested to adopt a tetrahedral geometry. nih.govresearchgate.netscienceopen.com Similarly, some Ni(II) and Cu(II) complexes with Schiff base derivatives are also proposed to be tetrahedral. eajournals.org

Square Planar Geometry: In contrast, Cu(II) complexes with the same 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand have been found to exhibit a square planar structure. nih.govresearchgate.netscienceopen.com

Octahedral Geometry: For trivalent metal ions like Cr(III), Fe(III), and Co(III), an octahedral geometry is often assigned. eajournals.org This is also the case for some divalent metal complexes where additional coordination sites are occupied by solvent molecules or counter-ions. ekb.eg

The specific geometry of the complex can influence its ability to interact with biological targets, such as the active sites of enzymes or DNA. For example, the planar geometry of some complexes might facilitate intercalation with DNA bases, a potential mechanism for anticancer activity.

| Ligand Analogue | Metal Ion(s) | Mode of Coordination | Proposed Geometry | Source |

|---|---|---|---|---|

| 4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Co(II), Cd(II), Cr(II), Zn(II) | Bidentate (via Thiol Sulfur and Amino Nitrogen) | Not Specified | |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Bidentate (via Thiol Sulfur and Amino Nitrogen) | Tetrahedral | nih.govresearchgate.netscienceopen.com |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Bidentate (via Thiol Sulfur and Amino Nitrogen) | Square Planar | nih.govresearchgate.netscienceopen.com |

| Schiff base of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate (via Phenolic Oxygen, Azomethine Nitrogen, Thiol Sulfur) | Not Specified | nih.gov |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II) | Bidentate (via Thiol Sulfur and Azomethine Nitrogen) | Tetrahedral | eajournals.org |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Cr(III), Fe(III), Co(III) | Bidentate (via Thiol Sulfur and Azomethine Nitrogen) | Octahedral | eajournals.org |

Structure Activity Relationships Sar and Mechanistic Investigations

Impact of Substituent Modifications on Biological Activity

The specific arrangement of the phenolic and triazole moieties in 3-(5-amino-4H-1,2,4-triazol-3-yl)phenol, along with the potential for substitution on either ring, dictates its pharmacological profile.

The biological activity of this class of compounds is heavily reliant on the hydrogen-bonding capabilities of its key functional groups. The phenolic hydroxyl (-OH) group, the triazole ring's N-H protons, and the exocyclic amino (-NH2) group are critical for molecular recognition and binding to enzyme active sites or cellular receptors. pjmhsonline.com

Studies on related compounds have demonstrated that the phenolic hydroxyl group is often essential for antioxidant and antiproliferative activities, likely by donating a hydrogen atom to neutralize free radicals. pjmhsonline.com For instance, a 4-hydroxyphenyl moiety on a 1,2,4-triazole (B32235) ring was found to be important for inhibiting bacterial growth. mdpi.com The precise role of the hydroxyl group—whether as a hydrogen bond donor via its proton or a hydrogen bond acceptor via its oxygen lone pairs—is a key determinant of its interaction with target proteins. nih.gov

The 3-amino-1,2,4-triazole core is considered a crucial pharmacophore in many derivatives, with research indicating that its replacement leads to a loss of anticancer activity. nih.gov The amino group itself is vital; chemical modification, such as acetylation, has been shown to decrease the antibacterial activity of related 4-amino-1,2,4-triazole compounds, suggesting the free -NH2 group is necessary for optimal interaction. mdpi.com The nitrogen atoms within the triazole ring also participate in hydrogen bonding, with computational studies of similar ligands showing interactions with amino acid residues like Aspartate in receptor binding pockets. nih.gov

The arrangement of substituents on the triazole and phenyl rings significantly impacts biological activity. The core structure, this compound, is a specific positional isomer. Other isomers, such as those where the phenyl and amino groups are swapped (5-phenyl-3-amino-1,2,4-triazole), may exhibit different biological profiles due to altered geometry and electronic distribution. scispace.com

Furthermore, the 1,2,4-triazole ring is subject to prototropic tautomerism, existing in equilibrium between 1H, 2H, and 4H forms. researchgate.netfrontiersin.org The predominant tautomer in a biological system can affect its binding affinity and chemical reactivity. researchgate.netresearchgate.net Theoretical studies on amino-1,2,4-triazoles have shown that the 1H-tautomer is often the most stable form. researchgate.net

While this compound itself is an achiral molecule, stereochemistry becomes critical when chiral centers are introduced into its derivatives. Studies on related chiral compounds have shown that different stereoisomers can have vastly different biological potencies. For example, in a series of fluorinated arylcyclopropylamine enzyme inhibitors, the trans-isomers were consistently found to be more potent than their cis-counterparts, highlighting the importance of three-dimensional structure for fitting into a biological target. nih.gov

Modifying the electronic properties of the phenyl ring by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a common strategy to modulate biological activity. The effect of these substituents is highly dependent on the specific biological target.

In many cases, the introduction of strong EWGs, such as halogen atoms, enhances the biological activity of aryl-triazole compounds. For instance, the presence of a chloro group on the phenyl ring has been linked to increased antibacterial potency. mdpi.comresearchgate.net In studies of 3-amino-1,2,4-triazole derivatives as potential anticancer agents, a 3-bromophenylamino moiety was particularly effective. nih.gov

Conversely, EDGs such as methyl (-CH3) or methoxy (-OCH3) groups have been shown to increase the potency of enzyme inhibition in other contexts. In a study of tyramine oxidase inhibitors, derivatives with EDGs on the aryl ring were more active than those with EWGs. nih.gov This suggests that for certain targets, increased electron density on the aromatic ring is favorable for binding.

The size and spatial arrangement of substituents can influence how a molecule fits into the binding site of an enzyme or receptor. Large, bulky groups can cause steric hindrance, physically blocking the optimal orientation required for a strong interaction, which typically leads to reduced biological activity.

Structure-activity relationship studies on related triazole derivatives have shown that increasing the steric bulk of substituents can be detrimental. For example, research on a series of antibacterial 1,2,4-triazoles revealed that activity decreased when branched-chain alkyl groups were introduced, suggesting that the constrained space of the target's binding site could not accommodate the larger groups. mdpi.com This principle indicates that for this compound, derivatization of the phenyl ring or the amino group with excessively large substituents would likely diminish its biological efficacy.

Exploration of Mechanisms of Action at the Molecular Level

While the precise molecular targets of this compound are not extensively documented, research on its structural class provides significant insights into potential mechanisms of action. These compounds are known to interact with a variety of enzymes, and their activity is rooted in specific binding interactions within the active site.

Derivatives of 3-amino-1,2,4-triazole have been identified as inhibitors of several enzymes, including catalase, tyrosinase, and various esterases. nih.govnih.govnih.gov The mechanism often involves the compound acting as a competitive or irreversible inhibitor. For example, 3-amino-1,2,4-triazole itself is a known irreversible inhibitor of catalase. nih.gov Other, more complex triazole derivatives have been shown to be potent inhibitors of tubulin polymerization, acting by competing with colchicine for its binding site on the tubulin protein. nih.gov

Molecular docking and structural studies of analogous compounds reveal the specific interactions that drive enzyme inhibition. The key to their binding is the formation of a network of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The phenolic -OH, triazole N-H, and amino -NH2 groups are ideal hydrogen bond donors and acceptors. They can form strong bonds with the polar side chains of amino acids such as serine, threonine, aspartic acid, and glutamic acid within an enzyme's active site. nih.gov

Aromatic Interactions: The phenol (B47542) ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or participate in hydrophobic interactions within nonpolar pockets of the binding site. nih.gov